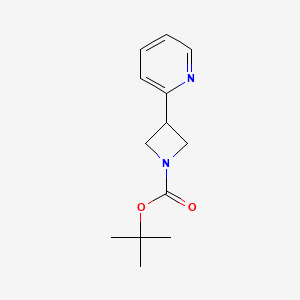

Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate

説明

Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate is a compound that falls within the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and potential use as building blocks for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of azetidine derivatives can be achieved through various methods. One approach involves the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes, leading to the formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines, depending on the reaction conditions. Subsequent oxidation of 2-(hydroxymethyl)azetidines yields azetidine-2-carboxylic acids in high yields . Another method describes the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which, while not the same compound, highlights the versatility of azetidine synthesis and the potential for creating bifunctional structures that can be further derivatized .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be complex and is often characterized by techniques such as NMR spectroscopy and X-ray diffraction analysis. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was synthesized and its structure was determined via single crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

Azetidines can undergo various chemical reactions, including rearrangements and cycloadditions. For example, silylmethyl-substituted aziridine and azetidine can react with nitriles and carbonyl substrates to generate products like imidazoline, oxazolidine, and tetrahydropyrimidine . Additionally, azetidines can rearrange to pyrrolidine skeletons, as demonstrated by the rearrangement of N-p-toluenesulfonyl 2-tert-butyldiphenylsilylmethyl-substituted azetidines into pyrrolidines under Lewis acid conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of substituents such as tert-butyl groups can affect the compound's solubility, boiling point, and stability. The reactivity of azetidines is also influenced by the nature of the substituents, with certain groups making the azetidine ring more prone to ring-opening reactions or rearrangements .

科学的研究の応用

Overview of N-Heterocyclic Compound Synthesis

Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate plays a significant role in the synthesis of N-heterocycles, which are core structures in many natural products and therapeutically relevant compounds. The use of chiral sulfinamides, including tert-butanesulfinamide, in asymmetric synthesis provides access to diverse N-heterocycles like piperidines, pyrrolidines, and azetidines. This method offers a versatile approach to synthesizing structurally complex molecules with potential medicinal applications (Philip et al., 2020).

Catalytic Applications and Heterocyclic Derivatives

The compound's structure is foundational for creating hybrid catalysts used in synthesizing pyranopyrimidine scaffolds, which have significant pharmaceutical and medicinal importance. Recent research highlights the development of substituted pyranopyrimidines through one-pot multicomponent reactions, showcasing the application of diverse catalytic systems including metal, ionic liquid, and nanocatalysts (Parmar et al., 2023).

Environmental and Biochemical Impact

Studies on synthetic phenolic antioxidants, which include tert-butyl-based compounds, have shown their presence in various environmental matrices and potential human exposure routes. The research underscores the importance of understanding the environmental occurrence, human exposure, and toxicity of these compounds, indicating the broader implications of tert-butyl derivatives beyond their immediate chemical applications (Liu & Mabury, 2020).

Functional Chemical Groups in CNS Drug Synthesis

The exploration of functional chemical groups for synthesizing central nervous system (CNS) acting drugs highlights heterocycles with pyridine and azetidine structures. Such compounds have been identified for their potential CNS effects, ranging from treating depression to convulsions, underscoring the medicinal relevance of tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate derivatives (Saganuwan, 2017).

Biodegradation and Fate in Environmental Systems

Research on the biodegradation and environmental fate of tert-butyl ether derivatives, such as ethyl tert-butyl ether (ETBE), provides insights into the microbial metabolism and potential anaerobic degradation pathways of related tert-butyl compounds. This understanding is crucial for assessing environmental impacts and developing strategies for mitigating pollution from fuel oxygenates and related chemicals (Thornton et al., 2020).

Safety And Hazards

特性

IUPAC Name |

tert-butyl 3-pyridin-2-ylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-10(9-15)11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZILFWABRXAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501202301 | |

| Record name | 1,1-Dimethylethyl 3-(2-pyridinyl)-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate | |

CAS RN |

206446-39-1 | |

| Record name | 1,1-Dimethylethyl 3-(2-pyridinyl)-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206446-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-(2-pyridinyl)-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。